Levamfetamine hydrochloride
Overview
Description
Dextroamphetamine is a potent central nervous system stimulant and the dextrorotatory enantiomer of amphetamine . It is commonly prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy . Additionally, it is used as an athletic performance enhancer, cognitive enhancer, and recreationally as an aphrodisiac and euphoriant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dextroamphetamine can be synthesized starting from D-phenylalanine. The synthesis involves several steps, including the reduction of the amino acid to the corresponding amine, followed by resolution to obtain the desired enantiomer . The reaction sequence proceeds through three intermediates, ensuring the absolute configuration of the asymmetric carbon atom is maintained .
Industrial Production Methods: Industrial production of dextroamphetamine involves chiral resolution techniques to isolate the desired enantiomer. Techniques such as recrystallization and chromatography are employed to refine the compound to meet pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions: Dextroamphetamine undergoes various chemical reactions, including:
Oxidation: Dextroamphetamine can be oxidized to form benzyl methyl ketone.
Reduction: Reduction of dextroamphetamine can yield phenylpropanolamine.
Substitution: Substitution reactions can occur at the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Benzyl methyl ketone.
Reduction: Phenylpropanolamine.
Substitution: Various substituted amphetamines.
Scientific Research Applications
Dextroamphetamine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of chiral resolution and enantiomeric purity.
Biology: Investigated for its effects on neurotransmitter release and uptake.
Medicine: Extensively studied for its therapeutic effects in treating ADHD and narcolepsy.
Industry: Utilized in the development of performance-enhancing drugs and cognitive enhancers.
Mechanism of Action
Dextroamphetamine exerts its effects by increasing the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, from their storage sites in nerve terminals . It also inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft . The compound acts on trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2), facilitating neurotransmitter release .
Comparison with Similar Compounds
Levoamphetamine: The levorotatory enantiomer of amphetamine, which has less pronounced central nervous system effects compared to dextroamphetamine.
Methamphetamine: A structurally similar compound with an additional methyl group, leading to increased potency and higher potential for abuse.
Methylphenidate: Another central nervous system stimulant used to treat ADHD, with a different mechanism of action involving dopamine reuptake inhibition.
Uniqueness of Dextroamphetamine: Dextroamphetamine is unique due to its high potency and efficacy in treating ADHD and narcolepsy. Its specific action on TAAR1 and VMAT2 distinguishes it from other stimulants, providing a more targeted therapeutic effect .
Properties
The exact mechanism of amphetamines as a class is not known. Dextroamphetamine acts by preventing reuptake, increasing release, and stimulating reverse-transport of dopamine in synaptic clefts in the striatum. Newer evidence shows amphetamines may also alter the number of dopamine transporters in synaptic clefts. | |
CAS No. |
41820-21-7 |
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
(2S)-1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1 |
InChI Key |
KWTSXDURSIMDCE-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)N |
SMILES |
CC(CC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N |
boiling_point |
203.5 °C BP: 80 °C at 1.6 kPa |
Color/Form |
Colorless liquid Oil |
density |
0.949 g/cu cm at 15 °C |
melting_point |
27.5 °C < 25 °C |
physical_description |
Solid |
Pictograms |
Acute Toxic |
solubility |
Moderately Soluble Slightly soluble in water Soluble in ethanol, ether 1.74e+00 g/L |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.